molecular formula C14H15F3N2O2 B2485075 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone CAS No. 339021-02-2

3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone

Cat. No.: B2485075
CAS No.: 339021-02-2
M. Wt: 300.281
InChI Key: WYAHUEXFOXIAHY-KTKRTIGZSA-N
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Description

3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone is a synthetic organic compound with the molecular formula C14H15F3N2O2 It is known for its unique chemical structure, which includes a pyrrolidinone ring substituted with a dimethylamino group and a trifluoromethoxyphenyl group

Scientific Research Applications

3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with dimethylamine and a suitable pyrrolidinone derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques like column chromatography to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification methods such as recrystallization and distillation may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone
  • 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone

Uniqueness

This compound is unique due to the presence of both the dimethylamino and trifluoromethoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c1-18(2)9-10-7-8-19(13(10)20)11-3-5-12(6-4-11)21-14(15,16)17/h3-6,9H,7-8H2,1-2H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAHUEXFOXIAHY-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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